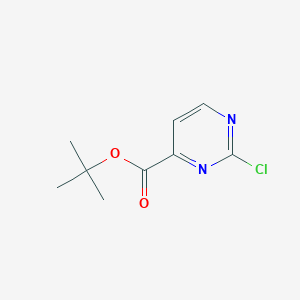
Tert-butyl 2-chloropyrimidine-4-carboxylate
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: : Tert-butyl 2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .
科学研究应用
作用机制
The mechanism of action of tert-butyl 2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 2-chloropyrimidine-5-carboxylate
Comparison: : Tert-butyl 2-chloropyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific research and industrial applications .
生物活性
Tert-butyl 2-chloropyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
This compound is characterized by its pyrimidine core, which is crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Study | Biological Activity | IC50 Value (µM) | Model System |
|---|---|---|---|
| Study A | Enzyme inhibition (NAPE-PLD) | 0.5 | Human cell lines |
| Study B | Antitumor activity | 1.2 | Mouse xenograft model |
| Study C | Anti-inflammatory effects | 3.0 | In vitro assays |
Case Studies
Several studies have highlighted the efficacy of this compound in different contexts:
- Antitumor Activity : In a study involving human tumor cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value of 1.2 µM, indicating strong potential for further development as an anticancer agent .
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in lipid metabolism. Results indicated an IC50 value of 0.5 µM, suggesting it could be a lead candidate for modulating lipid-related pathways in cancer .
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. Key findings include:
- Lipophilicity and Bioavailability : The tert-butyl group significantly enhances the compound's lipophilicity, which correlates with improved cellular uptake and bioactivity .
- Selectivity Profiles : The compound exhibits selective inhibition of target enzymes, minimizing off-target effects, which is critical for therapeutic applications .
属性
IUPAC Name |
tert-butyl 2-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOSTXRCSWYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













